![molecular formula C17H21NO3 B4018358 N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide](/img/structure/B4018358.png)
N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide
Description
Synthesis Analysis
The synthesis of related furan and benzamide derivatives involves various strategies, including enzymatic polymerization and the use of catalysts. For instance, enzymatic polymerization using Candida antarctica Lipase B has been employed to create biobased furan polyesters, showcasing the versatility of furan compounds in polymer synthesis (Jiang et al., 2014). Similarly, Co(II) complexes of related benzamide derivatives have been synthesized, indicating the potential for creating complex structures involving N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide (Vellaiswamy & Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(4-methylbenzyl)benzamide, has been elucidated using single-crystal X-ray diffraction, demonstrating the compound's orthorhombic lattice and noncentrosymmetric space group. This detailed structural analysis provides insights into the intermolecular interactions that stabilize the crystal structure, which can be applied to understanding the molecular structure of N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide (Goel et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives, such as the preparation of Co(II) complexes and synthesis involving benzylamine intermediates, showcase the reactivity and potential chemical transformations of N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide. These studies highlight the compound's role in forming complex structures and its potential reactivity in various chemical reactions (Vellaiswamy & Ramaswamy, 2017; Yong-mei, 2007).
Physical Properties Analysis
The synthesis and structural elucidation of related compounds, such as furan and benzamide derivatives, indicate significant physical properties like molecular weights, solubility, and crystalline structure. These characteristics are essential for understanding the physical behavior of N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide in various environments (Jiang et al., 2014; Goel et al., 2017).
Chemical Properties Analysis
The chemical properties of N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide can be inferred from studies on similar compounds, which demonstrate their reactivity, interaction with other chemical entities, and potential for forming complex structures. Research on the synthesis and characterization of benzamide and furan derivatives provides insights into the reactivity and chemical behavior of such compounds (Vellaiswamy & Ramaswamy, 2017; Goel et al., 2017).
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-N-ethyl-3-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-18(17(19)16-13(3)10-11-21-16)12-14-8-6-7-9-15(14)20-5-2/h6-11H,4-5,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFLSZZPVWGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1OCC)C(=O)C2=C(C=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzyl)-N-ethyl-3-methyl-2-furamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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